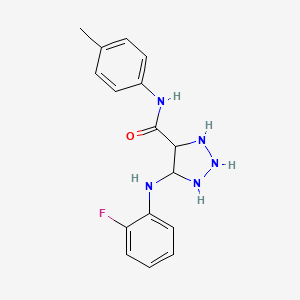

Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate is a chemical compound that has been widely researched for its potential applications in various scientific fields. This compound is commonly known as BDBM-301811 and is a member of the benzoate ester family. Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate has been found to possess several unique properties that make it a promising candidate for use in scientific research.

Aplicaciones Científicas De Investigación

Synthesis of Metabolites in Antipsychotic Research

Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate and its derivatives have been utilized in the synthesis of certain metabolites related to antipsychotic drugs. For example, Gawell et al. (1989) described the synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, which are urinary metabolites of the dopamine D-2 antagonist remoxipride. This research is crucial for understanding the metabolic pathways and potential therapeutic applications of antipsychotic medications (Gawell et al., 1989).Development of Antipsychotic Agents

Högberg et al. (1990) focused on creating a series of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides by reacting benzoyl chlorides with certain compounds. This work was instrumental in investigating dopamine D-2 receptors, both in labeled and unlabeled forms, which is significant in the development of new antipsychotic agents (Högberg et al., 1990).Applications in Organic Synthesis and Pharmaceutical Development

The compound and its related structures have found applications in the synthesis of various organic compounds. For instance, Baer and Hanna (1981) utilized related structures in the new synthesis of d-forosamine, a compound relevant in the development of certain pharmaceuticals (Baer & Hanna, 1981).In Synthesis of RNA and DNA-RNA Mixtures

Kempe et al. (1982) demonstrated the use of derivatives of Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate in the selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides, enabling new methods for solid-phase synthesis of RNA and DNA-RNA mixtures (Kempe et al., 1982).Synthesis of Novel Chemical Entities for Therapeutic Applications

Kucerovy et al. (1997) described the efficient large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a new chemical entity designed for the treatment of hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).Photodynamic Therapy in Cancer Treatment

Pişkin et al. (2020) explored the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structures related to Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate. This research is significant for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).

Propiedades

IUPAC Name |

methyl 5-bromo-2-[(3,4-dimethoxybenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO5/c1-22-14-7-4-10(8-15(14)23-2)16(20)19-13-6-5-11(18)9-12(13)17(21)24-3/h4-9H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSYRCQAYZITOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2569079.png)

![5-(3-Chlorophenyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2569080.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2569092.png)

![[4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2569093.png)

![2-((2-chlorobenzyl)thio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2569094.png)

![Methyl 3-(4-isopropoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2569095.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2569097.png)

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide](/img/structure/B2569099.png)